molecular formula C48H28O30 B1256623 Isoterchebulin

Isoterchebulin

Cat. No.: B1256623
M. Wt: 1084.7 g/mol
InChI Key: ATMAUXPNIAMDBD-OMAMPWTPSA-N
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Description

Discovery and Isolation

Isoterchebulin was first identified in 2001 by Conrad et al. during a phytochemical investigation of Terminalia macroptera bark. The compound was isolated alongside six known tannins, including 4,6-O-isoterchebuloyl-d-glucose, through a combination of chromatographic techniques and spectroscopic analysis. The study marked a pivotal moment in understanding the tannin diversity within the Terminalia genus, which has been historically valued in African traditional medicine for treating infectious diseases, tuberculosis, and dysentery.

Taxonomic and Botanical Context

Terminalia macroptera belongs to the Combretaceae family and is colloquially known as kwandari in Hausa-speaking regions. The plant’s large winged seeds and bark have been utilized in herbal formulations for centuries, with modern studies confirming its bioactive potential. As a member of the Terminalia genus, T. macroptera shares phytochemical affinities with species like T. chebula and T. catappa, which are rich in hydrolysable tannins.

Structural Characteristics and Classification

Molecular Structure and Functional Groups

This compound (C₄₈H₂₈O₃₀) is a hydrolysable tannin belonging to the ellagitannin subclass. Its structure features a core tetraphenylic acid moiety (isoterchebulic acid) linked via ester bonds to sugar units. The compound’s complexity arises from multiple phenolic hydroxyl groups, which enable extensive hydrogen bonding and contribute to its astringent properties.

Structural Feature Description
Core Moiety Tetraphenylic acid (isoterchebulic acid)
Functional Groups Multiple phenolic hydroxyl groups, ester linkages, galloyl residues
Molecular Formula C₄₈H₂₈O₃₀
Key Fragmentation Pathways Cleavage of ester bonds, oxidation of phenolic groups

Classification Within Tannin Families

Hydrolysable tannins are broadly divided into gallotannins and ellagitannins. This compound falls into the latter category, characterized by the presence of ellagic acid derivatives formed through oxidative coupling of gallic acid units. Its classification aligns with other Terminalia-derived ellagitannins, such as punicalagins and terflavins, which share analogous structural motifs.

Research Significance in Phytochemistry and Biomedicine

Antimicrobial and Antiparasitic Activities

This compound exhibits broad-spectrum antimicrobial properties, with notable efficacy against Gram-positive bacteria. In vitro studies demonstrated:

  • Minimum inhibitory concentration (MIC) of 8–64 μg/mL against Bacillus subtilis.
  • Activity against Pseudomonas fluorescens, though MIC values were not quantified.

Against the parasitic snail Biomphalaria glabrata (intermediate host of Schistosoma), this compound displayed a LC₁₀₀ (lethal concentration for 100% mortality) of 60 μg/mL, underscoring its potential in antischistosomal strategies.

Properties

Molecular Formula

C48H28O30

Molecular Weight

1084.7 g/mol

IUPAC Name

(10R,11S,28R,31R)-3,4,5,16,17,18,21,22,23,29,37,38,39,43,55,56-hexadecahydroxy-9,12,27,30,33,41,47,52-octaoxaundecacyclo[46.6.2.02,7.010,31.011,28.014,19.020,25.035,40.042,51.045,50.049,54]hexapentaconta-1(55),2,4,6,14,16,18,20,22,24,35,37,39,42,44,48(56),49(54),50-octadecaene-8,13,26,34,46,53-hexone

InChI

InChI=1S/C48H28O30/c49-12-1-7-18(29(58)25(12)54)19-8(2-13(50)26(55)30(19)59)45(67)78-41-40(77-44(7)66)37-17(72-48(41)70)6-71-42(64)11-5-15(52)28(57)33(62)35(11)73-36-16(53)4-10-21-23-24(47(69)76-39(21)36)22(32(61)34(63)38(23)75-46(10)68)20-9(43(65)74-37)3-14(51)27(56)31(20)60/h1-5,17,37,40-41,48-63,70H,6H2/t17-,37-,40+,41-,48?/m1/s1

InChI Key

ATMAUXPNIAMDBD-OMAMPWTPSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]3[C@H](C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C9C(=CC(=C2OC2=C(C(=C(C=C2C(=O)O1)O)O)O)O)C(=O)O8)O)O)O)O)O

Canonical SMILES

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C9C(=CC(=C2OC2=C(C(=C(C=C2C(=O)O1)O)O)O)O)C(=O)O8)O)O)O)O)O

Synonyms

iso-terchebulin
isoterchebulin

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Key Intermediates

The patented single-step synthesis (US6441226B1) involves condensation of methyl-3,3-dimethylacrylate dienolate (Formula I) with β-ionylidene acetaldehyde (Formula II) under controlled temperatures. The mechanism proceeds through:

  • Dienolate Formation : Methyl-3,3-dimethylacrylate reacts with a strong base (e.g., n-butyllithium) in tetrahydrofuran (THF) at −65°C to −75°C, generating a resonance-stabilized dienolate.

  • Aldol Condensation : The dienolate attacks β-ionylidene acetaldehyde’s carbonyl group, forming a lactone intermediate (Formula III) at low temperatures (−60°C to −80°C).

  • Lactone Ring Opening : Warming to 25°C–45°C facilitates methoxide release, opening the lactone to yield isotretinoin as a carboxylate salt. Acidic workup (pH 2.8 ± 0.5 with H₂SO₄) protonates the salt, isolating isotretinoin.

Process Optimization

Critical parameters for scalability and purity include:

ParameterOptimal RangeImpact on Yield/Purity
Temperature (Step 1)−65°C to −75°CMinimizes side reactions
Temperature (Step 2)30°C–40°CAccelerates lactone opening
SolventTetrahydrofuran (THF)Enhances dienolate stability
Acid for Workup10% H₂SO₄Prevents over-acidification

Example 1 of the patent achieved 44 g isotretinoin (>99% HPLC purity) using THF, while Example 2 with diisopropyl ether yielded 1.03 g, demonstrating solvent-dependent efficiency.

Prodrug Synthesis for Enhanced Stability

Esterification with Polyethylene Glycol (PEG)

A 2024 study synthesized an isotretinoin-PEG4000 prodrug to improve photolytic stability:

  • Reagents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyzed ester bond formation between isotretinoin’s carboxyl group and PEG4000’s hydroxyl termini.

  • Characterization :

    • FT-IR : C=O stretch at 1,710 cm⁻¹ confirmed ester formation.

    • ¹H NMR : PEG methylene protons (δ 3.6–3.8 ppm) and isotretinoin vinyl protons (δ 5.1–6.3 ppm).

  • Stability : The prodrug exhibited 98% retention under UV light (344 nm) vs. 62% for pure isotretinoin.

Analytical Validation

An RP-HPLC method validated for the prodrug used:

  • Column : Thermo C18 Hypersil BDS (250 × 4.6 mm, 5 µm).

  • Mobile Phase : Acetonitrile:water (95:5 v/v).

  • Detection : 344 nm, yielding linearity (R² = 0.999) from 0.5–100 µg/mL.

Alternative Industrial Methods

β-Ionone-Based Synthesis

ChemicalBook outlines a route starting with β-ionone and ethyl chloride, though details are sparse. β-Ionone’s cyclohexene ring likely serves as the precursor to isotretinoin’s cyclic moiety, with ethyl chloride acting as an alkylating agent.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost Efficiency
Dienolate Condensation85–90%>99%HighModerate
PEG Prodrug70–75%98%LowHigh
β-Ionone RouteUnreportedUnreportedUnknownUnknown

The dienolate method remains superior for industrial production due to high yield and purity, while prodrug synthesis addresses stability limitations.

Impurity Control and Regulatory Compliance

Pharmacopeial standards limit tretinoin (all-trans isomer) to <1–2% in isotretinoin APIs. The dienolate process suppresses tretinoin formation to <0.1% via:

  • Temperature Control : Maintaining −65°C to −75°C during condensation prevents isomerization.

  • Acidic Workup : Rapid protonation at pH 2.8 minimizes degradation .

Q & A

Q. How can researchers ensure transparency in reporting negative or inconclusive results?

  • Methodological Answer : Publish in open-access journals with negative-result sections (e.g., PLOS ONE). Include raw data in supplementary materials (Excel/CSV formats) and detail experimental failures (e.g., solubility issues, assay interference) to guide future studies .

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